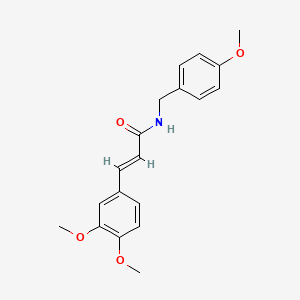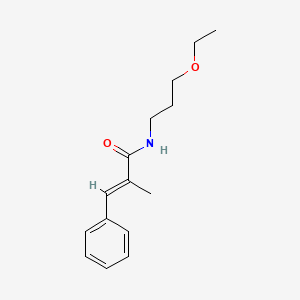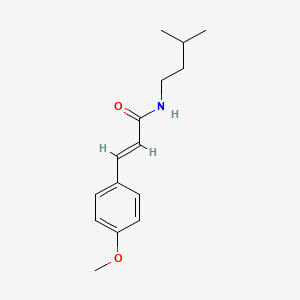
(2E)-3-(4-methoxyphenyl)-N-(3-methylbutyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-methoxyphenyl)-N-(3-methylbutyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group and a methylbutyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methoxyphenyl)-N-(3-methylbutyl)prop-2-enamide typically involves the reaction of 4-methoxybenzaldehyde with 3-methylbutylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired amide product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-methoxyphenyl)-N-(3-methylbutyl)prop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The double bond in the prop-2-enamide backbone can be reduced to form a saturated amide.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the double bond.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions include phenol derivatives, saturated amides, and substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-3-(4-methoxyphenyl)-N-(3-methylbutyl)prop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-(4-methoxyphenyl)-N-(3-methylbutyl)prop-2-enamide involves its interaction with specific molecular targets in biological systems. The methoxyphenyl group is believed to play a crucial role in binding to target proteins, while the amide backbone facilitates the compound’s stability and bioavailability. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-hydroxyphenyl)-N-(3-methylbutyl)prop-2-enamide: Similar structure but with a hydroxyl group instead of a methoxy group.
(2E)-3-(4-chlorophenyl)-N-(3-methylbutyl)prop-2-enamide: Similar structure but with a chlorine atom instead of a methoxy group.
(2E)-3-(4-methoxyphenyl)-N-(2-methylbutyl)prop-2-enamide: Similar structure but with a different alkyl group attached to the amide nitrogen.
Uniqueness
The uniqueness of (2E)-3-(4-methoxyphenyl)-N-(3-methylbutyl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and potential for chemical modifications, while the methylbutyl group contributes to its overall stability and bioactivity.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(3-methylbutyl)prop-2-enamide |
InChI |
InChI=1S/C15H21NO2/c1-12(2)10-11-16-15(17)9-6-13-4-7-14(18-3)8-5-13/h4-9,12H,10-11H2,1-3H3,(H,16,17)/b9-6+ |
InChI Key |
NZEWYKLVNIAJHZ-RMKNXTFCSA-N |
Isomeric SMILES |
CC(C)CCNC(=O)/C=C/C1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C)CCNC(=O)C=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}acetic acid](/img/structure/B11013151.png)
![Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11013153.png)
![9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-thione](/img/structure/B11013158.png)
![(2E)-2-methyl-3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B11013161.png)

![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B11013182.png)
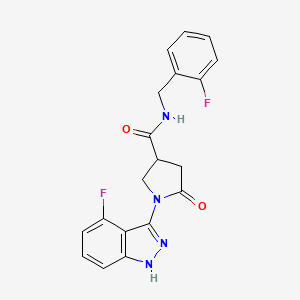
![1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(2,3-dihydro-1-benzofuran-6-yl)ethanone](/img/structure/B11013195.png)

![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B11013209.png)
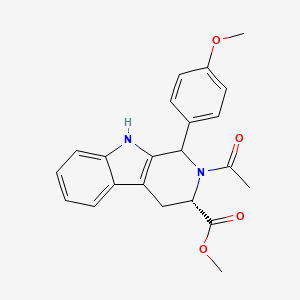
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide](/img/structure/B11013215.png)
